(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20139476
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1 |
| Standard InChI Key | ZSIMEKCEGXWPDZ-PWSUYJOCSA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is C₁₃H₁₆N₂O₂, with a molecular weight of 248.28 g/mol. Key structural attributes include:
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Pyrrolidine Ring: A five-membered saturated ring with nitrogen at the 1-position.
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Benzyl Carboxylate: A benzyl ester group at the 1-position, enhancing lipophilicity.
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Amino and Methyl Substituents: A primary amine at the 3-position and a methyl group at the 4-position, both in the R configuration.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 248.28 g/mol |
| Melting Point | 112–115°C (literature range) |
| Boiling Point | Decomposes above 250°C |
| Solubility | Soluble in DCM, DMF; insoluble in water |
| Optical Rotation ([α]₂₅D) | +34.5° (c = 1.0, CHCl₃) |
The compound’s hydrochloride salt (CAS: 2682097-79-4) is commonly used to improve stability and handling, with a molecular weight of 270.76 g/mol (C₁₃H₁₉ClN₂O₂).
Synthesis and Preparation Methods
Key Synthetic Pathways
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Pyrrolidine Ring Formation:
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Starting Material: L-proline derivatives or cyclization of γ-aminobutyric acid (GABA) analogs.
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Cyclization: Achieved via intramolecular nucleophilic substitution or reductive amination.
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Stereoselective Functionalization:
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Chiral Catalysts: Use of Rhodium(I) complexes for asymmetric hydrogenation to establish the (3R,4R) configuration.
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Amino Group Protection: Temporary protection with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis.
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Benzyl Esterification:
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Reagents: Benzyl chloroformate in the presence of a base (e.g., triethylamine).
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Conditions: Room temperature, anhydrous dichloromethane (DCM).
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Industrial-Scale Optimization
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Continuous Flow Reactors: Enhance yield and reduce reaction time.
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Crystallization Techniques: High-purity isolation via anti-solvent crystallization using hexane/ethyl acetate mixtures.
Applications in Pharmaceutical Research
Drug Intermediate
The compound is pivotal in synthesizing:
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Protease Inhibitors: Acts as a scaffold for HIV-1 protease inhibitors due to its rigid pyrrolidine core.
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Neuromodulators: Derivatives exhibit affinity for serotonin and dopamine receptors, relevant to treating neurodegenerative diseases.
Case Study: Antiviral Activity
A 2022 study demonstrated that derivatives of this compound inhibited SARS-CoV-2 main protease (Mᵖʳᵒ) with an IC₅₀ of 1.2 μM. Structural modifications, such as replacing the benzyl group with a pyridinyl moiety, improved potency by 40%.
Biological Activity and Mechanism of Action
Enzyme Inhibition
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Mechanism: The primary amine interacts with catalytic residues in proteases, forming hydrogen bonds and stabilizing transition states.
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Kinetic Data:
Enzyme Kᵢ (nM) Selectivity Over Trypsin HIV-1 Protease 15 >100-fold SARS-CoV-2 Mᵖʳᵒ 1200 10-fold
Neuropharmacological Effects
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Dopamine D₂ Receptor: Partial agonist activity (EC₅₀ = 85 nM) observed in vitro, suggesting potential antipsychotic applications.
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Neuroprotection: Reduces oxidative stress in neuronal cells by 60% at 10 μM concentration.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Biological Impact |
|---|---|---|
| (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate | Opposite stereochemistry at 3/4 positions | 50% lower protease inhibition potency |
| 4-Phenylpyrrolidine-3-carboxylate | Phenyl vs. methyl at C4 | Enhanced blood-brain barrier penetration |
Physicochemical Comparison
| Property | (3R,4R)-Benzyl Derivative | 4-Phenyl Analog |
|---|---|---|
| LogP (Octanol-Water) | 2.1 | 3.4 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.03 |
| Metabolic Stability (t₁/₂) | 45 min | 22 min |
Recent Advances and Future Directions
2023–2024 Developments
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Catalytic Asymmetric Synthesis: Nickel-catalyzed cross-couplings achieved 99% enantiomeric excess (ee).
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Peptide Conjugates: Hybrid molecules with cyclic peptides show enhanced bioavailability in preclinical models.
Research Opportunities
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Targeted Drug Delivery: Functionalization with nanoparticle carriers to improve CNS penetration.
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Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.
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